molecular formula C10H9ClN2O2 B13255243 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid

Cat. No.: B13255243
M. Wt: 224.64 g/mol
InChI Key: LICLBGHSCYKWAK-UHFFFAOYSA-N
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Description

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C 10 H 9 ClN 2 O 2 and a molecular weight of 224.65 g/mol . It is assigned the CAS Registry Number 1593757-58-4 . The compound features a pyridinecarboxylic acid core structure substituted with a chloro group and a but-3-yn-2-ylamino side chain, which contains a reactive alkyne functional group . This combination of an aromatic carboxylic acid and an alkyne makes it a valuable molecular building block for synthetic organic chemistry and medicinal chemistry research . The alkyne group is particularly useful for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the synthesis of more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For safe handling, please note that this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and use appropriate personal protective equipment.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

LICLBGHSCYKWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Method 1

  • An amine, a carboxylic acid (1.1 mol equivalents), and dimethyl sulfoxide (DMSO) are mixed in a glass vial and stirred for 30 minutes.
  • 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) (1.2 mol equivalents) is added, and the mixture is stirred for 1 hour.
  • If the solution is transparent, the mixture is left overnight at room temperature; otherwise, the vial is placed in an ultrasonic bath and left overnight.
  • The solution is filtered, and the solvent and volatile components are evaporated under reduced pressure to give the crude product.
  • The product is further purified by HPLC.

Method 2

  • An amine, N,N-diisopropylethylamine (DIPEA) (1.2 mol equivalents), and DMSO (0.5 mL) are mixed in a glass vial and stirred for 30 minutes.
  • An alkyl halide (1.2 mol equivalents) is added, and the vial is stirred for 1 hour at room temperature.
  • The vial is placed in a thermostat (set to 100 °C) for 9 hours.
  • After cooling, the mixture is filtered, and the solvent and volatile components are evaporated under reduced pressure to give the crude product.
  • The product is further purified by HPLC.

Method 3

  • An amine, a carboxylic acid (1.2 mol equivalents), DIPEA (1.2 mol equivalents), and acetonitrile (0.5 mL) are mixed in a glass vial and stirred for 30 minutes.
  • 2-Chloro-1-methylpyridine-1-ium iodide (1.44 mol equivalents) is added, and the vial is stirred for 1 hour at room temperature.
  • The vial is placed in a thermostat (set to 100 °C) for 6 hours.
  • After cooling, the mixture is filtered; solvent and volatile components are evaporated under reduced pressure to give the crude product.
  • The product is further purified by HPLC.

Synthesis of N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide

Step A

4,5,6,7-Tetrahydro-benzo[ b]thiophene-3-carboxylic acid methyl ester 1 (13.1 g, 60.8 mmol) in EtOH (100 mL) is heated to 60 °C and stirred for 4 h. The temperature is raised to 80 °C, and the reaction is stirred overnight, then for a further 7 h. The reaction is cooled to room temperature and stirred overnight. The reaction mixture is concentrated under reduced pressure to remove the EtOH. The aqueous solution is washed with DCM (3 × 200 mL) and then acidified to pH 2 with concentrated hydrochloric acid. A brown solid is formed, filtered off, washed with water and then with hexane, and dried to afford the product (6 g, 50%) as a dark brown solid.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne group.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amide or ester bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Methyl Ester Isomers (L1–L4)

Key Compounds :

  • 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) .
Property Target Compound L1–L4 Methyl Esters
Functional Groups Carboxylic acid, alkyne, Cl Ester, amide, methyl
Solubility (logP) Estimated lower (due to –COOH) Higher (ester groups increase lipophilicity)
Synthesis Likely via amine-pyridine coupling Acyl chloride method
Applications Potential coordination/H-bonding motifs Hydrogen storage ligands

Spectroscopic Differences :

  • FTIR : The target compound would exhibit a broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from the carboxylic acid, absent in ester analogs. Alkyne C≡C (~2100 cm⁻¹) and aromatic C–Cl (~550 cm⁻¹) would further distinguish it .
  • NMR : The but-3-yn-2-yl group would show distinct alkyne proton signals (~1.8–2.5 ppm for CH, ~2.5–3.5 ppm for ≡C–CH), contrasting with methyl ester protons (~3.7–4.0 ppm for OCH₃) .

But-3-yn-2-yl Substituted Compounds

Key Compound : Glutaric acid, but-3-yn-2-yl 4-biphenyl ester .

Property Target Compound Glutaric Acid Ester
Molecular Weight ~228.65 g/mol 336.38 g/mol
logP Estimated ~2.5–3.0 3.994
Thermal Stability Likely lower (polar –COOH) High (melting heat = 42.87 kJ/mol)
Reactivity Acid-base interactions Ester hydrolysis/transesterification

The alkyne group in both compounds may enable click chemistry, but the carboxylic acid in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to the lipophilic ester .

Pyridinecarboxamide Derivatives

Key Compound: 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide .

Property Target Compound Pyridinecarboxamide
Functional Groups –COOH, –Cl, alkyne –CONH₂, pyrrolidine
Bioactivity Unreported Potential pharmaceutical applications
Analytical Purity HPLC data lacking ≥98% (HPLC)

The amide group in pyridinecarboxamide derivatives reduces acidity compared to the target’s –COOH, altering pharmacokinetic properties .

Solubility and Stability

  • The target compound’s –COOH group likely improves aqueous solubility over esters (e.g., logP ~3.994 for ’s ester vs. ~2.5–3.0 for the target) .
  • Stability: The alkyne group may confer reactivity toward azide-alkyne cycloadditions, unlike saturated analogs.

Biological Activity

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight : 224.64 g/mol
  • Structural Features : It features a pyridine ring with a but-3-yn-2-ylamino group and a chlorine atom, which contribute to its unique chemical reactivity and biological interactions .

Biological Activity Overview

Research indicates that 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid exhibits notable biological activities, particularly in:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can interact with microbial enzymes, potentially inhibiting their growth.
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

The proposed mechanism of action involves:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways.
  • Cytotoxic Effects : Its structure allows for interactions that can disrupt cellular processes, leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of pyridine-based compounds highlighted that similar structures exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to bind to tubulin, disrupting microtubule formation, which is critical for cell division .

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that compounds structurally related to 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy was linked to their ability to inhibit bacterial enzyme functions essential for survival .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Amino-3-chloropyridine-2-carboxylic acidLacks butynylamino substitutionModerate anticancer activity
3-Chloropyridine-2-carboxylic acidNo butynylamino substitutionLimited antimicrobial activity
6-[Butanoylamino]pyridine-2-carboxylic acidSimilar pyridine structureVariable efficacy
6-[Butynylamino]-pyridine-2-carboxylic acidSimilar but without chlorineEnhanced reactivity but lower cytotoxicity

The unique combination of the butynylamino group and chlorine atom in 6-[(But-3-yn-2-yla)mino]-5-chloropyridine-3-carboxylic acid imparts distinct properties that enhance its potential applications in medicinal chemistry .

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